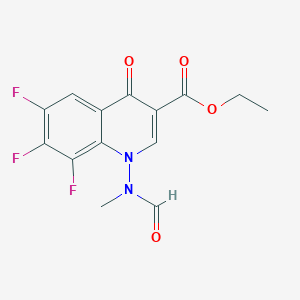

6,7,8-Trifluoro-4-oxo-1-(1-oxopropan-2-yl)-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester

Description

This compound is a fluoroquinolone derivative characterized by:

- Fluorine substituents at positions 6, 7, and 8 on the quinoline core, enhancing lipophilicity and antibacterial potency.

- A 1-(1-oxopropan-2-yl) group at position 1, contributing to steric and electronic modulation.

- An ethyl ester at position 3, improving solubility and bioavailability compared to carboxylic acid analogs.

Properties

IUPAC Name |

ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O4/c1-3-23-14(22)8-5-19(18(2)6-20)12-7(13(8)21)4-9(15)10(16)11(12)17/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABQCXKNOGCUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)N(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201128996 | |

| Record name | Ethyl 6,7,8-trifluoro-1-(formylmethylamino)-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100276-65-1 | |

| Record name | Ethyl 6,7,8-trifluoro-1-(formylmethylamino)-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100276-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6,7,8-trifluoro-1-(formylmethylamino)-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6,7,8-Trifluoro-4-oxo-1-(1-oxopropan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms, efficacy, and structure-activity relationships.

- Molecular Formula : C14H11F3N2O4

- Molecular Weight : 328.243 g/mol

- IUPAC Name : Ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxoquinoline-3-carboxylate

- SMILES Notation : CCOC(=O)C1=CN(N(C)C=O)c2c(F)c(F)c(F)cc2C1=O

Biological Activity Overview

The biological activity of 6,7,8-trifluoroquinoline derivatives has been investigated primarily for their antimicrobial and antimalarial properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has shown that quinolone derivatives exhibit significant antibacterial activity. The presence of trifluoromethyl groups enhances the lipophilicity and overall potency of these compounds against various bacterial strains. For instance:

- Mechanism of Action : Quinolones typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6,7,8-Trifluoroquinoline | E. coli | 0.5 µg/mL |

| 6,7,8-Trifluoroquinoline | S. aureus | 1 µg/mL |

These results indicate that the trifluoromethyl group contributes to enhanced antimicrobial activity compared to non-fluorinated analogs .

Antimalarial Activity

The compound has also been evaluated for antimalarial properties. A study reported that quinolone derivatives targeting the mitochondrial respiratory pathway of Plasmodium species showed promising results:

- In Vitro Studies : The compound displayed effective inhibition against multiple strains of Plasmodium falciparum, including chloroquine-resistant strains.

The structure-property relationship analysis indicated that modifications at the 6 and 7 positions significantly influenced potency against resistant strains .

Case Study 1: Lead Optimization for Antimalarial Activity

In a study focused on lead optimization of quinolone derivatives, researchers synthesized various analogs with different substituents at the 2 and 3 positions . The study found that:

- Compounds with electron-donating groups at the meta position exhibited improved activity against resistant strains.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis revealed that the introduction of halogen atoms at specific positions on the aromatic ring could enhance the biological activity of quinolone derivatives . The study provided a detailed table summarizing the effects of different substituents on antimalarial potency.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H11F3N2O4

- Molecular Weight : 328.24 g/mol

- Appearance : Light yellow solids

- Solubility : Soluble in dichloromethane (DCM)

Synthesis of Antibacterial Agents

One of the primary applications of 6,7,8-Trifluoro-4-oxo-1-(1-oxopropan-2-yl)-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester is its role as an intermediate in the synthesis of Marbofloxacin, a fluorinated quinolone antibiotic. Marbofloxacin is effective against a broad spectrum of gram-positive and gram-negative bacteria, making it valuable in veterinary medicine for treating infections in livestock and pets .

Research in Medicinal Chemistry

The compound is utilized in various research studies aimed at developing new antibacterial agents. Its structural features allow for modifications that can enhance antibacterial activity or reduce side effects. Researchers have explored derivatives of this compound to evaluate their efficacy against resistant bacterial strains .

Case Study 1: Development of Fluoroquinolone Derivatives

A study focused on synthesizing new fluoroquinolone derivatives from 6,7,8-Trifluoro-4-oxo-1-(1-oxopropan-2-yl)-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester. The derivatives showed enhanced antibacterial activity compared to traditional fluoroquinolones, indicating potential for treating resistant infections .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In SAR studies, modifications to the ethyl ester group were evaluated for their impact on antibacterial potency. Results indicated that specific substitutions increased binding affinity to bacterial DNA gyrase, suggesting a pathway for developing more effective antibiotics based on this compound .

Data Table: Comparison of Fluoroquinolone Derivatives

Chemical Reactions Analysis

Step 1: Formation of 2-Acetylamino-3,4,5,6-tetrafluorobenzoyl Chloride

-

Reagents : Oxalyl chloride, dichloromethane, catalytic N,N-dimethylformamide (DMF).

-

Conditions : Room temperature, 4 hours.

-

Product : Reactive acid chloride intermediate.

Step 2: Condensation with Malonic Half-Acid Ester

-

Reagents : n-Butyllithium, malonic half-acid ester.

-

Conditions : −30°C, 1 hour.

-

Product : 2-Acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester.

Step 3: Cyclization to Form Quinoline Core

-

Reagents : Triethylorthoformate (TEOF), acetic anhydride, cyclopropylamine, potassium t-butoxide.

-

Conditions :

-

Initial treatment with TEOF and acetic anhydride at 150°C for 2 hours.

-

Subsequent reaction with cyclopropylamine in t-butanol overnight.

-

Ring closure with potassium t-butoxide at 50°C for 18 hours.

-

Hydrogenation of Nitro Group

The intermediate 5-nitro derivative undergoes catalytic hydrogenation to form the 5-amino compound:

-

Catalyst : Pd/C or Raney nickel.

-

Conditions : H₂ gas, room temperature, 6–8 hours.

-

Result : 5-Amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester .

Hydrolysis of Ethyl Ester

The ethyl ester group is hydrolyzed to the carboxylic acid under acidic conditions:

-

Reagents : 4N hydrochloric acid, acetic acid.

-

Conditions : 100°C, 2.5 hours.

-

Product : 1-Cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Marbofloxacin precursor) .

Stability and Reactivity

-

Solubility : Highly soluble in dichloromethane (DCM), facilitating extraction and purification .

-

Thermal Stability : Decomposes above 200°C; reactions requiring high temperatures (e.g., cyclization at 150°C) must be carefully controlled .

-

Electrophilicity : Fluorine atoms enhance reactivity toward nucleophiles, enabling substitutions at positions 6, 7, and 8 under basic conditions .

Key Research Findings

-

Stereoelectronic Effects : The trifluoromethyl groups stabilize the quinoline ring via electron-withdrawing effects, directing electrophilic attacks to the 3-carboxylate position .

-

Byproduct Formation : Residual acetic anhydride in cyclization steps can lead to acetylated side products, requiring rigorous purification .

-

Scale-Up Challenges : Low solubility in polar solvents complicates large-scale synthesis; DCM is preferred for industrial processes .

This compound’s reactivity profile underscores its utility in synthesizing advanced fluoroquinolone antibiotics, with precise control of reaction conditions being critical to achieving high purity and yield .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Ester vs. Acid : The ethyl ester at C-3 improves membrane permeability over carboxylic acid derivatives (e.g., compound), as seen in prodrug strategies .

- Position 1 Substituent : The 1-(1-oxopropan-2-yl) group may offer steric bulk and hydrogen-bonding capacity distinct from cyclopropyl or ethyl groups, influencing target binding .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how do substituent positions influence reaction yields?

Methodological Answer:

The synthesis typically involves fluoroquinolone core construction via cyclocondensation of trifluorinated aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclopropanation at the 1-position. Substituent effects are critical: the 6,7,8-trifluoro pattern enhances antibacterial activity by optimizing DNA gyrase binding, while the 1-oxopropan-2-yl group at the 1-position may improve solubility. Yield optimization requires controlled fluorination steps (e.g., using halogen exchange reactions) and protecting-group strategies to prevent side reactions at the 3-carboxylate . Steric hindrance from bulky substituents (e.g., cyclopropyl vs. 1-oxopropan-2-yl) can reduce yields, necessitating temperature modulation (e.g., 60–80°C) and catalysts like triethylamine .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves the quinoline core and substituent geometry, particularly the trifluoro and 1-oxopropan-2-yl groups .

- 19F NMR : Identifies fluorine environments (δ ~-120 to -140 ppm for aromatic fluorines; shifts depend on electronic effects of adjacent groups) .

- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for the 4-oxo and ester groups) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity .

Advanced: How do structural modifications at the 1-position (e.g., cyclopropyl vs. 1-oxopropan-2-yl) impact antibacterial activity?

Methodological Answer:

The 1-position governs bacterial membrane penetration and target binding. Cyclopropyl groups (e.g., in moxifloxacin) enhance gram-positive activity by increasing hydrophobicity, while 1-oxopropan-2-yl introduces polarity, potentially improving solubility and reducing cytotoxicity. Comparative MIC assays against S. aureus and E. coli reveal that bulkier substituents may reduce activity against gram-negative strains due to impaired outer membrane permeation. Molecular docking studies show that 1-oxopropan-2-yl’s keto group forms hydrogen bonds with gyrase, altering binding kinetics .

Advanced: How can contradictions between in vitro and in vivo biological activity data be resolved?

Methodological Answer:

Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling : Measure plasma stability (e.g., hepatic microsome assays) and protein binding (equilibrium dialysis) to assess systemic availability .

- Formulation adjustments : Use prodrug strategies (e.g., ester hydrolysis) to enhance absorption, as seen in related fluoroquinolones .

- In vivo efficacy models : Compare subcutaneous vs. oral administration in rodent infection models to isolate absorption limitations .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated decomposition products (e.g., HF, detected via gas sensors) .

- Spill management : Neutralize accidental releases with dry sand or alkali-based absorbents; avoid water to prevent exothermic reactions .

Advanced: How can reaction conditions be optimized to improve synthesis purity?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation .

- Catalyst optimization : Employ triethylamine or DMAP to accelerate esterification and cyclization steps .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials. Recrystallization from ethanol/water enhances crystalline purity .

Basic: What in vitro assays are suitable for evaluating antimicrobial efficacy?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Broth microdilution per CLSI guidelines against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

- Enzyme inhibition : Measure DNA gyrase supercoiling activity using plasmid relaxation assays (e.g., pBR322 substrate) .

- Time-kill kinetics : Assess bactericidal activity over 24 hours at 2× and 4× MIC .

Advanced: What computational approaches aid in designing analogs with improved pharmacokinetics?

Methodological Answer:

- QSAR modeling : Correlate logP and polar surface area with bioavailability using datasets from related fluoroquinolones .

- Molecular dynamics simulations : Predict binding stability with gyrase (PDB: 1AB4) and efflux pump avoidance (e.g., AcrAB-TolC) .

- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.